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Compound of Interest

Compound Name: 2-Chloro-phenyl-oxo-acetic acid

CAS No.: 26118-14-9

Cat. No.: B1365381

Get Quote

Stoichiometry, Synthesis, and Analytical Validation
Physicochemical Core & Stoichiometric Precision
In drug development, the molecular weight of an intermediate is not merely a physical constant;

it is the anchor for yield calculations, atom economy analysis, and analytical resolution. 2-
Chloro-phenyl-oxo-acetic acid serves as a critical scaffold in the synthesis of non-natural

amino acids, specifically (2-Chlorophenyl)glycine, a key intermediate for anti-platelet agents

like Clopidogrel.

1.1 Molecular Descriptors
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Property Value Technical Context

IUPAC Name
2-(2-Chlorophenyl)-2-oxoacetic

acid

Preferred for regulatory

documentation.[1]

Common Synonyms
2-Chlorophenylglyoxylic acid;

o-Chlorobenzoylformic acid

Used in process chemistry

logs.

CAS Registry 26118-14-9
Unique identifier for

inventory/safety.[2]

Molecular Formula C₈H₅ClO₃ Basis for elemental analysis.

Molecular Weight 184.58 g/mol
Average mass for

stoichiometric calculations.

Monoisotopic Mass 183.9927 Da
Critical for High-Resolution

Mass Spectrometry (HRMS).

Isotopic Pattern ³⁵Cl (100%) / ³⁷Cl (32%)
Distinctive 3:1 M and M+2

peak ratio in MS.

1.2 Solubility & Stability Profile
Solubility: Soluble in polar organic solvents (MeOH, EtOH, DMSO, Ethyl Acetate). Limited

solubility in water at neutral pH; soluble in alkaline aqueous solutions (forming the glyoxylate

salt).

Stability: Susceptible to decarboxylation under high thermal stress (>150°C) or oxidative

degradation. Hygroscopic in solid form; store under desiccant.

Synthetic Methodology: Friedel-Crafts Acylation
The most robust industrial route to 2-chlorophenylglyoxylic acid avoids the use of unstable

diazonium salts or toxic cyanides. Instead, it utilizes a Friedel-Crafts acylation of chlorobenzene

with oxalyl chloride. This method offers high atom economy and scalability.

2.1 Reaction Mechanism & Pathway
The synthesis proceeds via the electrophilic attack of the oxalyl chloride-aluminum chloride

complex on the electron-rich aromatic ring. Due to the ortho/para directing nature of the
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chlorine substituent (deactivating but directing), steric hindrance usually favors para

substitution; however, process optimization (solvent polarity/temperature) is required to

maximize the ortho isomer or separate it downstream.

Note: For high-purity applications, the specific ortho-directed synthesis often requires careful

control or alternative lithiation routes (e.g., ortho-lithiation of chlorobenzene followed by

quenching with diethyl oxalate).

Diagram 1: Synthesis & Application Workflow
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Caption: Synthetic pathway from commodity chemicals to high-value pharmaceutical

intermediate.

2.2 Experimental Protocol (Bench Scale)
Safety Warning: Oxalyl chloride is toxic and releases HCl/CO/CO2. Perform all operations in a

fume hood.

Reagent Prep: In a dry 3-neck round-bottom flask under Nitrogen, suspend Aluminum

Chloride (AlCl₃) (1.2 eq) in dry Dichloromethane (DCM).

Acylation: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the

active acylating complex.

Addition: Add Chlorobenzene (1.0 eq) dropwise, maintaining internal temperature <5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC or HPLC for consumption of chlorobenzene.
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Quench/Hydrolysis: Pour the reaction mixture slowly onto crushed ice/HCl. The acyl chloride

intermediate hydrolyzes to the carboxylic acid.[3]

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Recrystallize from Toluene/Hexane to isolate the acid.

Analytical Validation & Quality Control
Precise characterization is required to ensure the absence of the para-isomer, which is a

common impurity in Friedel-Crafts reactions.

3.1 Mass Spectrometry (MS) Fragmentation
Understanding the fragmentation pattern is essential for confirming the structure during LC-MS

analysis. The molecular ion (M+) is stable, but distinct loss channels confirm the alpha-keto

acid moiety.

Diagram 2: MS Fragmentation Logic
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m/z 184/186 (3:1)
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Caption: Primary fragmentation pathways observed in Electron Impact (EI) or ESI mass

spectrometry.

3.2 HPLC Method Parameters (Reference)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 mins.

Detection: UV @ 254 nm (Aromatic ring absorption).

Retention Time: Expect elution ~6-8 mins depending on dead volume; the acid is relatively

polar compared to the starting chlorobenzene.

Strategic Application: The Clopidogrel Connection
The high value of 2-chlorophenylglyoxylic acid lies in its conversion to (S)-(+)-2-(2-

chlorophenyl)glycine. This amino acid is the chiral foundation for Clopidogrel (Plavix) synthesis.

Mechanism: The keto acid undergoes reductive amination. Using chiral transaminases

(biocatalysis) or chiral auxiliaries allows for the direct synthesis of the (S)-enantiomer,

avoiding wasteful resolution steps later in the drug manufacturing process.

Significance: The molecular weight of the keto acid (184.58) vs. the glycine derivative

(185.61) represents a net addition of Nitrogen and Hydrogen (and loss of Oxygen), a

transformation that must be strictly monitored for yield efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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